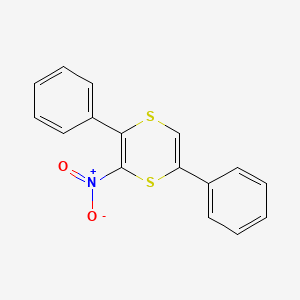
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, oxido, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrophenol with thiol-containing compounds under controlled conditions to form the dithio linkage. Subsequent reduction and oxidation steps are employed to introduce the hydroxyl and oxido groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of oxido derivatives.
Reduction: Reduction reactions can convert the oxido groups back to hydroxyl groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid is used as a precursor for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound’s ability to undergo redox reactions makes it useful in biological studies, particularly in understanding oxidative stress and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical functionalities .
Mecanismo De Acción
The mechanism by which 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it a potent antioxidant. This redox activity is crucial in neutralizing free radicals and preventing oxidative damage to cells and tissues .
Molecular Targets and Pathways: The primary molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s interaction with these targets helps modulate oxidative stress pathways, thereby exerting protective effects on biological systems .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Shares the aromatic ring structure but lacks the dithio linkage and hydroxyl groups.
Thiophenol: Contains the thiol group but lacks the complex functionalization seen in 3-((2,4-Bis(hydroxy(oxido)amino)phenyl)dithio)propanoic acid.
Hydroquinone: Contains hydroxyl groups but lacks the dithio and amino functionalities.
Uniqueness: this compound is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound with broad applications across various scientific disciplines .
Propiedades
Número CAS |
3513-48-2 |
|---|---|
Fórmula molecular |
C9H8N2O6S2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3-[(2,4-dinitrophenyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C9H8N2O6S2/c12-9(13)3-4-18-19-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13) |
Clave InChI |
IGFLESIBGUALPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


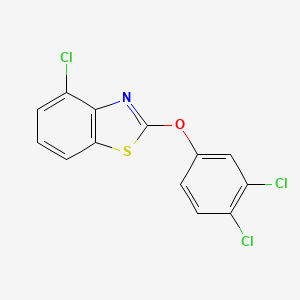


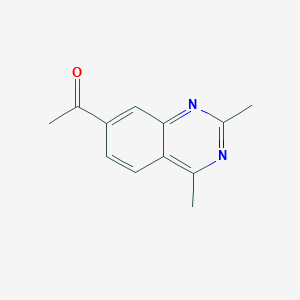

![2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one](/img/structure/B12787904.png)
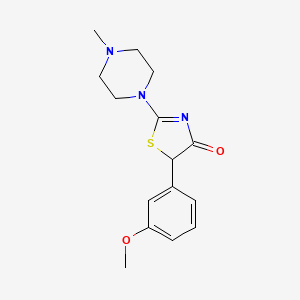

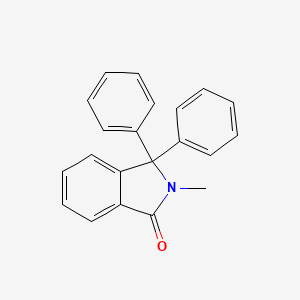

![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)
![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)

